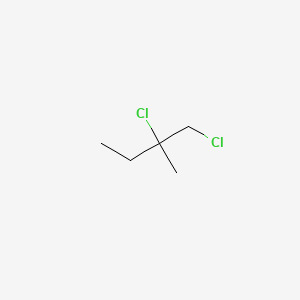

1,2-Dichloro-2-methylbutane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

23010-04-0 |

|---|---|

分子式 |

C5H10Cl2 |

分子量 |

141.04 g/mol |

IUPAC 名称 |

1,2-dichloro-2-methylbutane |

InChI |

InChI=1S/C5H10Cl2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 |

InChI 键 |

KVPMOKIQASUYOV-UHFFFAOYSA-N |

SMILES |

CCC(C)(CCl)Cl |

规范 SMILES |

CCC(C)(CCl)Cl |

沸点 |

134.0 °C |

其他CAS编号 |

23010-04-0 |

Pictograms |

Flammable; Corrosive; Irritant |

产品来源 |

United States |

Foundational & Exploratory

1,2-dichloro-2-methylbutane chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated alkane featuring a tertiary carbon center bonded to a chlorine atom, a structural motif that dictates its chemical behavior. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. By examining its properties through the lens of reaction mechanisms and stereochemistry, this document serves as a technical resource for professionals leveraging chlorinated intermediates in synthetic and developmental chemistry.

Molecular Structure and Physicochemical Profile

This compound, with the chemical formula C₅H₁₀Cl₂, possesses a unique structure that is fundamental to its reactivity. The molecule contains a quaternary carbon atom at the second position, which is also a stereocenter. The presence of two chlorine atoms, one on a primary carbon (C1) and one on a tertiary carbon (C2), creates distinct reactive sites within the same molecule.

The IUPAC name for this compound is this compound.[1] Its structure gives rise to chirality, meaning it can exist as a pair of enantiomers. Synthesis from an achiral precursor or via a mechanism involving a planar intermediate, such as a radical, will typically result in a racemic mixture, which is optically inactive.[2]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 141.04 g/mol | PubChem[1], NIST[3] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23010-04-0 | NIST[3] |

| Canonical SMILES | CCC(C)(CCl)Cl | PubChem[1] |

| InChI Key | KVPMOKIQASUYOV-UHFFFAOYSA-N | NIST[3] |

| Computed XLogP3 | 2.6 | PubChem[1] |

Spectroscopic Characterization: A Structural Elucidation

The structural features of this compound can be confirmed through various spectroscopic techniques. While a complete, experimentally verified set of spectra is not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons.

-

A triplet for the methyl protons (–CH₃) of the ethyl group.

-

A quartet for the methylene protons (–CH₂–) of the ethyl group, deshielded by the adjacent quaternary carbon.

-

A singlet for the methyl protons (–CH₃) attached to C2.

-

A singlet for the methylene protons (–CH₂Cl) at C1, significantly deshielded by the adjacent chlorine and the quaternary carbon. The integration ratio would be 3:2:3:2.

-

-

¹³C NMR: The carbon NMR spectrum should display five signals, one for each unique carbon atom in the molecule. The carbon atoms bonded to chlorine (C1 and C2) would appear most downfield.

Mass Spectrometry (MS)

The electron ionization mass spectrum provides crucial information about the molecular weight and fragmentation pattern. A key feature for chlorine-containing compounds is the isotopic pattern. Molecules with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The most prominent features for this compound would be:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the alkyl groups.

-

C-Cl stretching: Characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The presence of two C-Cl bonds (primary and tertiary) may lead to multiple or broad peaks in this region.[1][5]

Synthesis Methodologies: Formation of the Dichloroalkane

The synthesis of this compound can be approached through several routes, with radical halogenation being a documented method.

Radical Chlorination of 1-Chloro-2-methylbutane

A primary route involves the light-induced free-radical chlorination of a monochlorinated precursor, such as (S)-1-chloro-2-methylbutane.[2][6] This reaction proceeds via a standard free-radical chain mechanism.

Experimental Protocol: Free-Radical Chlorination

-

Initiation: A chlorine molecule (Cl₂) absorbs UV light, causing homolytic cleavage to form two chlorine radicals (Cl•).

-

Propagation (Step 1): A chlorine radical abstracts a hydrogen atom from the alkane substrate (1-chloro-2-methylbutane) to form HCl and an alkyl radical. Abstraction at the tertiary C2 position is favored due to the stability of the resulting tertiary radical.

-

Propagation (Step 2): The tertiary alkyl radical reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine (e.g., Cl• + Cl• → Cl₂; R• + Cl• → R-Cl).

Causality and Stereochemistry: The key to this synthesis is the stability of the intermediate radical. Tertiary radicals are more stable than secondary or primary radicals, thus chlorination preferentially occurs at the C2 position. However, the intermediate tertiary radical is planar (sp² hybridized), so the subsequent attack by Cl₂ can occur from either face. This results in the formation of a racemic mixture of (R)- and (S)-1,2-dichloro-2-methylbutane, rendering the product optically inactive.[2][7]

Diagram: Radical Chlorination Workflow

Caption: Free-radical chlorination mechanism for synthesizing this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its two distinct carbon-chlorine bonds. The tertiary C2-Cl bond is significantly more reactive in nucleophilic substitution and elimination reactions due to its ability to form a stable carbocation.

Nucleophilic Substitution (Sₙ1)

Given the tertiary nature of the C2 carbon, this compound is highly susceptible to Sₙ1 reactions. The reaction proceeds through a two-step mechanism involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar protic solvents, which can stabilize both the leaving group (Cl⁻) and the carbocation.

The synthesis of the related compound, 2-chloro-2-methylbutane, from tert-amyl alcohol with HCl is a classic example of an Sₙ1 reaction and provides a model for the reactivity at the C2 position.[8][9][10]

Elimination Reactions (Dehydrohalogenation)

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.[3] Due to the tertiary nature of the substrate, the E1 mechanism is competitive with Sₙ1, while a strong base will favor the E2 mechanism.

Two main products are possible from the elimination of HCl, depending on which β-hydrogen is removed:

-

Product A (Zaitsev Product): Removal of a hydrogen from the methylene group (C3) results in the more substituted and thermodynamically more stable alkene: 1-chloro-2-methylbut-2-ene .

-

Product B (Hofmann Product): Removal of a hydrogen from the methyl group at C2 results in the less substituted alkene: 2-chloro-3-methylbut-1-ene .

According to Zaitsev's (Saytzeff's) rule , elimination reactions that can produce more than one alkene will favor the formation of the more highly substituted (more stable) alkene.[11] Therefore, 1-chloro-2-methylbut-2-ene is expected to be the major product.

Diagram: Dehydrohalogenation Pathways

Caption: Potential alkene products from the dehydrohalogenation of this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple risks.[1]

Data Presentation: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Handling and Storage Protocol:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a structurally interesting molecule whose chemical properties are a direct consequence of its dichlorinated, branched structure. Its reactivity is centered around the tertiary carbon, making it a useful substrate for investigating Sₙ1 and E1/E2 reaction mechanisms. The preferential formation of the Zaitsev product in elimination reactions and the racemic outcome of its synthesis via radical pathways are key teaching points and important considerations for its application in complex synthetic routes. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- 1. This compound | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 4. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. (S)-1-Chloro-2-methylbutane undergoes light-induced reaction with \mathrm.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. studylib.net [studylib.net]

- 10. Solved The synthesis of 2-chloro-2-methylbutane by reaction | Chegg.com [chegg.com]

- 11. allen.in [allen.in]

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-2-methylbutane

This guide provides a comprehensive overview of the physical properties of 1,2-dichloro-2-methylbutane, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but also the scientific rationale behind the methodologies for its determination, ensuring a thorough understanding of this halogenated hydrocarbon.

Introduction: The Significance of this compound

This compound (CAS No. 23010-04-0) is a chlorinated derivative of 2-methylbutane.[1][2] Halogenated hydrocarbons are a class of compounds with significant industrial and synthetic applications, often serving as intermediates in the synthesis of more complex molecules, including pharmaceuticals. A precise understanding of their physical properties is paramount for their effective use in reaction design, process scale-up, and for ensuring safety and purity. This guide delves into the core physical characteristics of this compound, providing both available data and the experimental logic for their validation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some spectral data is experimentally derived, some physical properties like boiling and melting points are primarily based on computational models due to a scarcity of published experimental values for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 141.04 g/mol | PubChem[1] |

| CAS Number | 23010-04-0 | NIST WebBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point | Predicted: 130-140 °C | (Based on isomers) |

| Melting Point | Predicted: < -20 °C | (Based on isomers) |

| Density | Predicted: ~1.0-1.1 g/cm³ | (Based on isomers) |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | (Based on principles of "like dissolves like") |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections outline the authoritative, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The protocols are designed to be self-validating, incorporating control measures and established standards to ensure the generation of reliable and reproducible data.

Synthesis and Purification: The Foundation of Accurate Measurement

The accurate determination of physical properties is contingent on the purity of the substance. A plausible synthetic route to this compound is via the chlorination of 2-methyl-2-butanol. The following protocol is adapted from established procedures for the synthesis of similar tertiary alkyl halides.[3][4]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated hydrochloric acid in a 125 mL separatory funnel.

-

Reaction: Gently swirl the funnel for approximately 1 minute without the stopper. Then, stopper the funnel, invert, and vent frequently to release pressure. Shake for 5-10 minutes.

-

Phase Separation: Allow the layers to separate. The upper organic layer contains the product.

-

Washing:

-

Drain the lower aqueous layer.

-

Wash the organic layer with 10 mL of saturated sodium chloride solution.

-

Wash with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (vent frequently).

-

Wash with 10 mL of deionized water.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride.

-

Purification: Decant the dried liquid into a distillation flask and perform a simple distillation. Collect the fraction boiling at the expected temperature range.

Causality and Self-Validation: The washing steps are crucial for removing unreacted starting materials and acidic byproducts, which could interfere with subsequent analyses. The final distillation purifies the product based on its boiling point, and the purity can be verified by Gas Chromatography (GC).

Boiling Point Determination (ASTM D1078)

The boiling point is a fundamental physical constant. The ASTM D1078 standard test method provides a reliable procedure for determining the distillation range of volatile organic liquids.[5][6][7][8][9]

Diagram of Boiling Point Determination

Caption: Workflow for boiling point determination via distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus as per ASTM D1078 specifications.

-

Sample Preparation: Place a known volume of the purified this compound into the distillation flask, along with boiling chips.

-

Heating: Gradually heat the flask.

-

Data Collection: Record the temperature at which the first drop of distillate is collected (initial boiling point) and the temperature throughout the distillation process until the final drop. The boiling point is typically reported as the temperature range over which the bulk of the liquid distills.

Causality and Self-Validation: This method is self-validating as the establishment of a stable temperature plateau during distillation indicates a pure substance boiling at a constant temperature. The use of a calibrated thermometer and adherence to the ASTM standard ensures accuracy and reproducibility.

Density Determination (ASTM D4052)

Density is a critical parameter for quality control and for converting mass to volume. The ASTM D4052 standard test method, which utilizes a digital density meter, is a highly accurate and precise method.[10][11][12][13][14]

Diagram of Density Measurement

Caption: Workflow for density measurement using a digital density meter.

Experimental Protocol:

-

Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at a specified temperature (e.g., 20 °C).

-

Sample Injection: Inject the purified this compound into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

-

Result: The density is automatically calculated and displayed by the instrument.

Causality and Self-Validation: The principle of this method lies in the relationship between the mass of the liquid in the U-tube and its oscillation frequency. The initial calibration with standards of known density ensures the accuracy of the measurements. The high precision of modern digital density meters provides inherent reliability.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for confirming the identity and purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram provides information on the purity of the sample, while the mass spectrum offers a unique fragmentation pattern that acts as a molecular fingerprint.

Diagram of GC-MS Analysis

Caption: Workflow of GC-MS analysis.

Expected Mass Spectrum: The mass spectrum of this compound is available in the NIST WebBook.[2] Key fragments would arise from the loss of chlorine atoms and alkyl groups. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (35Cl and 37Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by C-H stretching and bending vibrations of the alkyl groups and the C-Cl stretching vibrations. A vapor-phase IR spectrum is available for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and ethyl protons, with chemical shifts influenced by the adjacent chlorine atoms. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

-

13C NMR: The carbon NMR spectrum would show five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those bonded to chlorine atoms appearing at a lower field. Online prediction tools can provide an estimated spectrum.[15]

Conclusion: A Framework for Comprehensive Characterization

This technical guide has provided a detailed overview of the physical properties of this compound and the rigorous experimental methodologies required for their determination. While direct experimental data for some properties of this specific isomer are limited, this guide establishes a robust framework for its synthesis, purification, and characterization based on authoritative standards and established scientific principles. For researchers and drug development professionals, the application of these protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful research outcomes.

References

- 1. This compound | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. studylib.net [studylib.net]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 14. intertekinform.com [intertekinform.com]

- 15. Visualizer loader [nmrdb.org]

Spectroscopic Data of 1,2-Dichloro-2-Methylbutane: An In-Depth Technical Guide

Introduction

1,2-dichloro-2-methylbutane is a halogenated alkane with the molecular formula C₅H₁₀Cl₂.[1][2] As with many chlorinated hydrocarbons, its utility in various chemical syntheses necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and confirm the identity and purity of this compound. This guide offers an in-depth analysis of the predicted mass spectrometry, ¹³C nuclear magnetic resonance (NMR), and ¹H NMR spectroscopic data for this compound. The interpretations provided herein are based on established principles of spectroscopy and comparative data from analogous halogenated alkanes, offering a robust framework for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of halogenated alkanes is often characterized by the cleavage of the carbon-halogen bond and alpha-cleavage.[3]

For this compound (molecular weight: 141.04 g/mol ), the molecular ion peak is expected to be weak or absent due to the facile fragmentation of the parent ion.[3] The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ratio of the M and M+2 peaks depending on the number of chlorine atoms in the fragment.

Predicted Fragmentation Pathways:

The primary fragmentation pathways for this compound are anticipated to be:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing a chlorine atom.

-

Loss of a Chlorine Radical: Homolytic cleavage of a C-Cl bond to form a carbocation and a chlorine radical.

-

Loss of an Ethyl Radical: Cleavage of the bond between C2 and C3.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

| 105/107 | [C₅H₁₀Cl]⁺ | Loss of a chlorine radical (•Cl) |

| 90/92 | [C₄H₇Cl]⁺ | Alpha-cleavage with loss of an ethyl radical (•C₂H₅) |

| 77/79 | [C₃H₆Cl]⁺ | Loss of ethene from the [C₅H₁₀Cl]⁺ fragment |

| 63/65 | [C₂H₄Cl]⁺ | Further fragmentation |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment. The chemical shift of a carbon atom is influenced by the electronegativity of adjacent atoms and the overall molecular structure.

For this compound, five distinct carbon signals are expected due to the lack of molecular symmetry. The chemical shifts can be predicted by considering the inductive effects of the two chlorine atoms and by comparing with the known spectrum of a similar compound, 2-chloro-2-methylbutane.[4] The presence of a chlorine atom typically deshields the alpha and beta carbons, shifting their signals downfield.[5][6]

Caption: Structure of this compound with carbon atom numbering for NMR analysis.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (CH₂) | 50 - 60 | Attached to one chlorine atom (alpha-effect). |

| C2 (C) | 70 - 80 | Attached to one chlorine atom and is a quaternary carbon. |

| C3 (CH₂) | 35 - 45 | Beta to two chlorine atoms. |

| C4 (CH₃) | 10 - 15 | Gamma to two chlorine atoms. |

| C5 (CH₃) | 25 - 35 | Beta to one chlorine atom. |

Note: These are predicted values and may vary slightly in experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. This is determined by analyzing the chemical shift, integration, and spin-spin splitting patterns.

For this compound, four distinct proton signals are expected. The protons on carbons adjacent to the chlorine atoms will be deshielded and appear at a lower field (higher ppm). The splitting pattern of each signal is determined by the number of neighboring protons according to the n+1 rule. Typical vicinal coupling constants (³JHH) in alkanes are in the range of 6-8 Hz.

Table 3: Predicted ¹H NMR Data for this compound

| Proton(s) on | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |

| C1 (CH₂) | 3.6 - 3.9 | 2H | Singlet (s) | Protons on a carbon with a chlorine atom and no adjacent protons. |

| C3 (CH₂) | 1.8 - 2.1 | 2H | Quartet (q) | Protons are coupled to the three protons of the C4 methyl group. |

| C4 (CH₃) | 0.9 - 1.2 | 3H | Triplet (t) | Protons are coupled to the two protons of the C3 methylene group. |

| C5 (CH₃) | 1.5 - 1.7 | 3H | Singlet (s) | Protons on a methyl group with no adjacent protons. |

Note: These are predicted values and may vary slightly in experimental conditions.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this compound. The mass spectrum is expected to be characterized by facile fragmentation, with key fragments arising from the loss of chlorine and alkyl radicals. The ¹³C NMR spectrum will likely display five distinct signals, with the carbons bearing chlorine atoms shifted significantly downfield. The ¹H NMR spectrum is predicted to show four unique proton environments, with chemical shifts and splitting patterns consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for the identification and structural verification of this compound in research and development settings.

References

- 1. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 2. This compound | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-CHLORO-2-METHYLBUTANE(594-36-5) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1,2-dichloro-2-methylbutane

Introduction: Elucidating Molecular Structure Beyond the Obvious

In the realm of drug development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1] This guide provides a comprehensive, field-proven analysis of 1,2-dichloro-2-methylbutane, moving from fundamental 1D techniques to advanced 2D correlation experiments. Our approach is not merely procedural; it is rooted in the causal logic that governs spectral outcomes, empowering researchers to not only acquire data but to interpret it with confidence and authority. We will dissect the expected ¹H and ¹³C spectra, leverage spectral editing with DEPT, and confirm the molecular framework using COSY, HSQC, and HMBC experiments.

The Subject Molecule: this compound

Before delving into the spectral analysis, we must first understand the structural features of our target compound, this compound (C₅H₁₀Cl₂).[2][3] The molecule possesses a chiral center at the C2 carbon, which introduces diastereotopicity for the protons on the C1 methylene group. This subtlety is a key feature that high-resolution NMR can resolve.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-dichloro-2-methylbutane

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1,2-dichloro-2-methylbutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational spectroscopy of this halogenated alkane. It offers a predictive analysis of its IR spectrum, a detailed, field-proven experimental protocol for acquiring high-quality spectral data, and a thorough interpretation of the expected absorption bands. This guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Spectroscopic Signature of a Vicinal Dichloride

This compound (C₅H₁₀Cl₂) is a halogenated alkane with chlorine atoms on adjacent (vicinal) carbons, one primary and one tertiary. This structural arrangement gives rise to a unique infrared spectroscopic signature that is invaluable for its identification and characterization. Infrared spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. By analyzing the absorption of infrared radiation at specific wavenumbers, we can elucidate the presence of key functional groups and gain insights into the molecule's structure.

The diagnostic value of IR spectroscopy in the context of drug development and chemical synthesis is paramount. It serves as a rapid and non-destructive technique for structural verification, purity assessment, and reaction monitoring. For a molecule like this compound, the IR spectrum will be dominated by the vibrational modes of its alkane backbone and the characteristic absorptions of the carbon-chlorine bonds.

Theoretical Vibrational Mode Analysis

The vibrational modes of this compound can be predicted by considering its constituent functional groups. The primary regions of interest in the IR spectrum will be the C-H stretching and bending frequencies of the methyl (CH₃) and methylene (CH₂) groups, and the C-Cl stretching frequencies.

-

C-H Stretching Vibrations: The molecule contains sp³ hybridized carbon atoms, and the C-H stretching vibrations are expected to appear in the region of 2850-3000 cm⁻¹[1][2]. The presence of multiple methyl and methylene groups will likely result in a complex, overlapping series of strong absorption bands in this region.

-

C-H Bending Vibrations: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl and methylene groups will give rise to absorptions in the fingerprint region, roughly between 1375 cm⁻¹ and 1465 cm⁻¹[1].

-

C-Cl Stretching Vibrations: The carbon-chlorine stretching vibrations are highly characteristic of halogenated alkanes. The position of these bands is sensitive to the substitution pattern of the carbon atom to which the chlorine is attached. Generally, C-Cl stretching absorptions are found in the 850-550 cm⁻¹ range[3]. For this compound, we can anticipate two distinct C-Cl stretching bands corresponding to the primary (C-CH₂Cl) and tertiary (C-C(Cl)(CH₃)) chlorines. The tertiary C-Cl bond is expected to absorb at a slightly different frequency than the primary C-Cl bond, providing valuable structural information. The presence of two chlorine atoms on adjacent carbons can also lead to conformational isomers (rotamers), which may result in a more complex pattern of C-Cl absorptions.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole. While challenging to interpret from first principles, this region is invaluable for confirming the identity of a compound by comparison with a reference spectrum.

Predicted Infrared Absorption Data

The following table summarizes the predicted key infrared absorption bands for this compound based on established correlation tables and data from analogous compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 2980 - 2850 | C-H Stretch (sp³ - CH₃, CH₂) | Strong | A complex and intense series of bands due to the various methyl and methylene groups in the molecule.[1][2] |

| 1470 - 1440 | C-H Bend (CH₂ Scissoring) | Medium | Characteristic bending vibration of the methylene group.[1] |

| 1385 - 1370 | C-H Bend (CH₃ Symmetric Bend) | Medium to Weak | Often appears as a doublet if a gem-dimethyl group is present, though this is not the case here. |

| 850 - 550 | C-Cl Stretch | Strong | This broad range encompasses C-Cl stretching vibrations. For this molecule, two distinct bands for the primary and tertiary C-Cl bonds are expected.[3][4] |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible[5][6].

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (liquid).

-

Solvent for Cleaning: Isopropanol or acetone.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

-

Install the ATR accessory in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.

-

Allow the solvent to fully evaporate. A clean crystal is crucial to avoid cross-contamination and spectral artifacts.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in the beam path, acquire a background spectrum.

-

The background scan should be performed under the same conditions as the sample scan (e.g., same resolution, number of scans). This step is critical as it subtracts the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

-

-

Data Processing and Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections or smoothing using the spectrometer's software.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

-

Post-Measurement Cleaning:

-

Carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Causality and Self-Validation

-

Why ATR? ATR is chosen for its simplicity and the high quality of spectra obtained for neat liquids without the need for preparing thin films or using salt plates, which are fragile and sensitive to moisture[7][8]. The path length of the measurement is independent of the sample thickness, leading to consistent results[6].

-

Background Correction: The background scan is a self-validating step. An improper background subtraction will be immediately evident by the presence of sharp, characteristic peaks for atmospheric CO₂ (around 2350 cm⁻¹) and broad bands for H₂O in the spectrum.

-

Resolution and Scan Number: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group absorptions in a liquid-phase spectrum. Increasing the number of scans improves the signal-to-noise ratio, which is a key parameter for the quality of the spectrum.

Visualizing the Analytical Workflow

The logical flow of an IR spectroscopic analysis, from sample handling to final interpretation, is a critical aspect of ensuring data integrity and reproducibility.

Caption: Workflow for IR analysis of this compound.

Interpretation of the Expected Spectrum

A hypothetical IR spectrum of this compound would exhibit the following key features:

-

The 3000-2850 cm⁻¹ Region: A strong, multi-peaked absorption band will dominate this region, confirming the presence of an alkane structure.

-

The 1500-1300 cm⁻¹ Region: Weaker to medium intensity bands corresponding to C-H bending vibrations will be present, further confirming the alkyl nature of the molecule.

-

The "Fingerprint" Region (< 1500 cm⁻¹): This region will contain a unique and complex pattern of absorptions. The most diagnostic peaks in this region will be the strong C-Cl stretching bands. The presence of two distinct C-Cl absorptions in the 850-550 cm⁻¹ range would be strong evidence for the 1,2-dichloro substitution pattern. The exact positions of these bands would be influenced by the electronic effects of the alkyl groups and the potential for different rotational conformations.

-

Absence of Other Functional Groups: The absence of strong absorptions in other characteristic regions, such as a broad band around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would confirm the purity of the sample and the absence of these functional groups.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules such as this compound. Through a combination of theoretical prediction and robust experimental methodology, a detailed understanding of the molecule's vibrational characteristics can be achieved. The characteristic C-H and C-Cl stretching and bending vibrations provide a unique spectral fingerprint, allowing for unambiguous identification and quality control. The protocols and interpretive framework presented in this guide offer a comprehensive resource for scientists and researchers working with halogenated organic compounds.

References

- 1. Butane, 1,2-dichloro- [webbook.nist.gov]

- 2. 2-CHLORO-2-METHYLBUTANE(594-36-5) IR Spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

Introduction: Deciphering the Molecular Blueprint

An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Dichloro-2-methylbutane

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for elucidating molecular structures. When applied to halogenated compounds such as this compound, MS provides a detailed fingerprint, revealing not only the molecular weight but also intricate details of the molecule's framework through its fragmentation patterns. This guide offers a deep dive into the theoretical and practical aspects of analyzing this compound using Electron Ionization Mass Spectrometry (EI-MS), a cornerstone technique in organic analysis. As a Senior Application Scientist, the emphasis here is not merely on the data but on the underlying chemical principles that dictate the observed spectrum, ensuring a robust and insightful interpretation.

The analysis of chlorinated compounds by MS is distinguished by the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] This natural distribution imparts a characteristic isotopic pattern to any chlorine-containing ion, serving as a powerful diagnostic tool. For a molecule like this compound (C₅H₁₀Cl₂), which contains two chlorine atoms, this effect is compounded, leading to a predictable series of peaks for the molecular ion and its fragments.

The Molecular Ion: A Tale of Two Isotopes

The first critical piece of information in any mass spectrum is the molecular ion (M⁺), which corresponds to the intact molecule after losing a single electron. For this compound, the molecular ion region is not a single peak but a cluster of peaks reflecting the different combinations of chlorine isotopes.

The molecular formula is C₅H₁₀Cl₂.[3][4][5] The nominal molecular weight is calculated using the most abundant isotope of each element (¹²C, ¹H, and ³⁵Cl). Therefore, the primary molecular ion peak (M) will appear at an m/z (mass-to-charge ratio) corresponding to the molecule containing two ³⁵Cl atoms.

-

M Peak: [C₅H₁₀³⁵Cl₂]⁺ = (5 * 12) + (10 * 1) + (2 * 35) = 140 Da

-

M+2 Peak: [C₅H₁₀³⁵Cl³⁷Cl]⁺ = (5 * 12) + (10 * 1) + 35 + 37 = 142 Da

-

M+4 Peak: [C₅H₁₀³⁷Cl₂]⁺ = (5 * 12) + (10 * 1) + (2 * 37) = 144 Da

The relative intensities of these peaks are governed by statistical probability. For a molecule with two chlorine atoms, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1.[6][7] The observation of this characteristic pattern is strong evidence for the presence of two chlorine atoms in the molecule or fragment. However, due to the energetic instability of many molecular ions under EI conditions, especially for branched alkanes, the molecular ion cluster may be weak or entirely absent.[8]

Core Principles of Fragmentation

The true structural investigation begins with the analysis of fragment ions. The high energy (typically 70 eV) used in EI-MS imparts significant internal energy to the molecular ion, causing it to break apart in predictable ways.[9] The fragmentation of this compound is governed by the inherent structural features: a tertiary carbon, two chlorine substituents, and an alkane backbone. The guiding principle is the formation of the most stable positive ions (carbocations). The stability order for simple alkyl carbocations is tertiary > secondary > primary.[9][10]

Key fragmentation pathways for this molecule include:

-

Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom. For alkyl halides, this can lead to the formation of a stable cation where the charge is shared with the halogen.[11]

-

Loss of a Halogen Radical: The C-Cl bond can break homolytically or heterolytically. The loss of a chlorine radical (Cl•) is a common pathway, yielding a carbocation.

-

Carbon-Carbon Bond Cleavage: The alkane backbone can fragment, preferentially at the tertiary carbon, to produce more stable carbocations.[8][9]

Predicted Fragmentation Pathways of this compound

Let's dissect the structure: CH₃-CH₂-C(Cl)(CH₃)-CH₂Cl.

-

Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the tertiary carbon and the ethyl group is highly probable. This yields a stable tertiary carbocation containing both chlorine atoms.

-

Neutral Loss: •CH₂CH₃ (29 Da)

-

Fragment Ion: [C(Cl)(CH₃)CH₂Cl]⁺

-

Expected m/z: 111 (with ³⁵Cl₂), 113 (with ³⁵Cl³⁷Cl), and 115 (with ³⁷Cl³⁷Cl) in a ~9:6:1 ratio. This is predicted to be a major fragment.

-

-

Loss of Chloromethyl Radical (•CH₂Cl): Alpha-cleavage adjacent to the primary chlorine can occur, resulting in the loss of a chloromethyl radical. This also forms a stable tertiary carbocation.

-

Neutral Loss: •CH₂Cl (49 Da for ³⁵Cl, 51 Da for ³⁷Cl)

-

Fragment Ion: [CH₃CH₂C(Cl)CH₃]⁺

-

Expected m/z: 91 (with ³⁵Cl) and 93 (with ³⁷Cl) in a ~3:1 ratio. This ion is a stabilized tertiary carbocation and is expected to be a prominent peak.

-

-

Loss of Chlorine Radical (•Cl): Loss of one of the chlorine atoms, most likely the one attached to the tertiary carbon, will form a chloro-substituted carbocation.

-

Neutral Loss: •Cl (35 Da or 37 Da)

-

Fragment Ion: [C₅H₁₀Cl]⁺

-

Expected m/z: 105 (containing ³⁵Cl) and 107 (containing ³⁷Cl) in a ~3:1 ratio.

-

-

Loss of Propyl Radical (•C₃H₇) via Rearrangement/Cleavage: While less direct, cleavage of the C-C backbone can lead to smaller fragments. For instance, loss of a propyl group from the molecular ion would lead to [C₂H₃Cl₂]⁺.

-

Neutral Loss: •C₃H₇ (43 Da)

-

Fragment Ion: [C₂H₃Cl₂]⁺

-

Expected m/z: 97 (with ³⁵Cl₂), 99 (with ³⁵Cl³⁷Cl), and 101 (with ³⁷Cl³⁷Cl) in a ~9:6:1 ratio.

-

The following diagram illustrates the primary fragmentation routes.

Summary of Predicted Fragments

| m/z (³⁵Cl isotope) | Isotopic Pattern (Ratio) | Proposed Structure | Fragmentation Pathway |

| 140 | M, M+2, M+4 (9:6:1) | [CH₃CH₂C(Cl)(CH₃)CH₂Cl]⁺• | Molecular Ion |

| 111 | M, M+2, M+4 (9:6:1) | [C(Cl)(CH₃)CH₂Cl]⁺ | Loss of •C₂H₅ |

| 105 | M, M+2 (3:1) | [C₅H₁₀Cl]⁺ | Loss of •Cl |

| 91 | M, M+2 (3:1) | [CH₃CH₂C(Cl)CH₃]⁺ | Loss of •CH₂Cl |

Experimental Protocol: Acquiring the Mass Spectrum

A self-validating protocol ensures reproducibility and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis, as it separates the analyte from the solvent and any potential impurities before it enters the mass spectrometer.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately prepare a dilute solution of this compound (~100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.

-

Causality: Dilution is critical to avoid saturating the detector and to ensure sharp chromatographic peaks. The choice of solvent should be one that elutes well before the analyte and does not cause interference.

-

-

GC-MS System Configuration:

-

Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).

-

Causality: A high injector temperature ensures rapid and complete volatilization of the sample. Split mode prevents column overloading.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Causality: A non-polar column separates compounds primarily by boiling point, which is suitable for this type of analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Causality: Helium is an inert carrier gas that provides good chromatographic efficiency.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 2 minutes at 200°C.

-

-

Causality: The initial hold allows for focusing of the analyte at the head of the column. The temperature ramp ensures efficient separation and elution.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Causality: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 200.

-

Causality: This range covers the expected molecular ion and all significant fragments. Starting at m/z 35 avoids detecting low-mass ions from air and water while ensuring detection of the chlorine radical itself, though it is often not observed.

-

Solvent Delay: 3 minutes.

-

Causality: This prevents the high concentration of solvent from entering the mass spectrometer, which could saturate the detector and shorten filament life.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum from this peak.

-

Analyze the spectrum, identifying the molecular ion cluster (if present) and the major fragment ions.

-

Compare the observed isotopic patterns for chlorine-containing fragments with the theoretical ratios to confirm their composition.

-

The following diagram outlines this experimental workflow.

Conclusion

The mass spectrometric analysis of this compound is a prime example of how fundamental principles of ion chemistry can be applied to deduce complex structural information. The characteristic isotopic signature of the two chlorine atoms provides an immediate and unmistakable marker, while the fragmentation pattern, driven by the formation of stable tertiary carbocations, reveals the connectivity of the carbon skeleton. By following a robust, well-reasoned experimental protocol, researchers can confidently acquire and interpret the mass spectrum, transforming a series of peaks into a detailed molecular portrait. This guide provides the theoretical framework and practical methodology for achieving that goal, empowering scientists to leverage the full analytical power of mass spectrometry.

References

- 1. youtube.com [youtube.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. This compound | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 5. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

A Technical Guide to the Synthesis of 1,2-Dichloro-2-methylbutane

An in-depth technical guide by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of 1,2-dichloro-2-methylbutane. It is intended for an audience of researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a robust, self-validating protocol.

Introduction: Strategic Approach to Synthesis

This compound (CAS No: 23010-04-0) is a vicinal dihalide, a class of compounds valuable as synthetic intermediates.[1][2] The strategic placement of two chlorine atoms on adjacent carbons—one tertiary and one primary—offers distinct reactive sites for further functionalization.

The most direct and efficient pathway for the synthesis of this target molecule is the electrophilic addition of molecular chlorine (Cl₂) to 2-methyl-2-butene. This approach is mechanistically straightforward and ensures the desired 1,2-dichlorination pattern. Alternative routes, such as starting from 2-methyl-2-butanol, would necessitate a multi-step process (e.g., conversion to an alkene followed by dichlorination, or conversion to a monochloroalkane followed by a less predictable radical chlorination), thereby reducing overall efficiency. This guide will focus exclusively on the superior electrophilic addition pathway.

Part 1: Mechanistic Causality of Electrophilic Addition

The reaction between an alkene, such as 2-methyl-2-butene, and a halogen like chlorine is a classic example of electrophilic addition. The high electron density of the carbon-carbon π-bond makes the alkene a potent nucleophile, capable of initiating the reaction by attacking the electrophilic chlorine molecule.

The mechanism proceeds through two key stages:

-

Formation of a Cyclic Chloronium Ion: The alkene's π-electrons attack one of the chlorine atoms, displacing the other as a chloride ion (Cl⁻). Simultaneously, a lone pair on the attacking chlorine atom forms a bond back to the other carbon of the original double bond. This results in a three-membered ring intermediate known as a cyclic chloronium ion.[3] This intermediate is critical because it prevents the formation of a simple, open-chain carbocation, which could be susceptible to rearrangement. The more substituted carbon atom bears a greater partial positive charge.

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks one of the carbons of the cyclic intermediate. This attack occurs from the side opposite the chloronium ring (an Sₙ2-like process), leading to anti-addition of the two chlorine atoms across the original double bond. In the case of 2-methyl-2-butene, the chloride ion preferentially attacks the more substituted tertiary carbon, leading to the formation of this compound.

Visualizing the Mechanism

Caption: Reaction mechanism for the electrophilic addition of Cl₂ to 2-methyl-2-butene.

Part 2: Field-Validated Experimental Protocol

This protocol is designed for robustness and safety. Every step incorporates controls and checks to ensure the desired outcome.

Safety Mandates

-

Chlorine Gas (Cl₂): Highly toxic and corrosive. All operations involving chlorine gas must be performed within a certified chemical fume hood. A neutralization scrubber (e.g., sodium thiosulfate or sodium hydroxide solution) should be prepared in case of accidental release.

-

Chlorinated Solvents (e.g., Dichloromethane): These are potential carcinogens. Handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

-

General Precautions: The reaction can be exothermic. Proper temperature control is essential to prevent side reactions, such as free-radical substitution.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| 2-Methyl-2-butene | ≥99% purity | Starting material (alkene) |

| Chlorine (Cl₂) Gas | Anhydrous | Electrophile |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ACS Grade | Inert solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | 5% aqueous solution | Quenching excess chlorine |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing acidic byproducts |

| Brine | Saturated NaCl(aq) | Aiding phase separation |

| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | Drying agent |

| Three-neck round-bottom flask | 250 mL | Reaction vessel |

| Gas dispersion tube | For bubbling Cl₂ gas | |

| Dry ice/acetone bath | For temperature control | |

| Separatory funnel | 250 mL | For aqueous work-up |

| Distillation apparatus | For final purification |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to a chlorine gas cylinder (via a flowmeter and drying tube), and a thermometer. Place the flask in a dry ice/acetone bath.

-

Charge the flask with 2-methyl-2-butene (e.g., 7.0 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.

-

Cool the solution to approximately -78 °C with gentle stirring. A low temperature is crucial to favor the ionic electrophilic addition mechanism over the radical pathway.[4]

-

-

Chlorination:

-

Slowly bubble anhydrous chlorine gas through the stirred solution. Monitor the reaction's progress by observing the disappearance of the yellow-green color of chlorine.

-

The reaction is complete when a faint, persistent yellow-green color remains, indicating a slight excess of chlorine. This provides a clear visual endpoint.

-

Cease the chlorine flow and allow the mixture to stir for an additional 15 minutes at -78 °C.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding 50 mL of a 5% sodium thiosulfate solution. The yellow-green color should disappear as excess Cl₂ is reduced.

-

Allow the mixture to warm to room temperature. Transfer the contents to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ gas)[5][6], 50 mL of water, and finally 50 mL of brine. The brine wash helps to remove residual water from the organic phase.[5]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps, indicating complete water removal.[5]

-

Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by fractional distillation under reduced pressure to prevent thermal decomposition.

-

Collect the fraction corresponding to this compound.

-

Part 3: Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analysis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₁₀Cl₂ | [7] |

| Molecular Weight | 141.04 g/mol | [1][2] |

| CAS Number | 23010-04-0 | [7] |

Spectroscopic Confirmation

-

¹H NMR: Expected signals would include a triplet corresponding to the -CH₃ of the ethyl group, a quartet for the -CH₂- of the ethyl group, a singlet for the methyl group at C2, and a multiplet for the -CH₂Cl group at C1.

-

¹³C NMR: Distinct signals for each of the five carbon atoms are expected, with the carbons bonded to chlorine (C1 and C2) shifted significantly downfield.

-

IR Spectroscopy: A key feature would be the presence of strong C-Cl stretching vibrations, typically found in the 550–750 cm⁻¹ region.[4] The absence of a C=C stretch (around 1640 cm⁻¹) confirms the consumption of the starting alkene.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[1][7]

Part 4: Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis and purification process.

Caption: High-level workflow for the synthesis and purification of this compound.

References

- 1. This compound | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 3. quora.com [quora.com]

- 4. 1,1-Dichloro-2-methylbutane (57171-61-6) for sale [vulcanchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Solved Synthesis of 2-chloro-2-methylbutane Goal: 1-2 | Chegg.com [chegg.com]

- 7. Butane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1,2-dichloro-2-methylbutane

This guide provides a comprehensive overview of the synthesis of 1,2-dichloro-2-methylbutane, a vicinal dihalide, through the electrophilic addition of chlorine to 2-methyl-2-butene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides a detailed experimental protocol, and discusses the stereochemical outcomes and characterization of the final product.

Introduction: The Significance of Vicinal Dichlorides

Vicinal dichlorides, organic compounds containing chlorine atoms on adjacent carbons, are valuable intermediates in organic synthesis. Their utility stems from the reactivity of the carbon-chlorine bonds, which can be readily displaced by a variety of nucleophiles, or can undergo elimination reactions to form alkenes and alkynes. This versatility makes them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The synthesis of this compound from 2-methyl-2-butene serves as an excellent case study for understanding the principles of electrophilic halogenation of alkenes.

The Core of the Reaction: The Electrophilic Addition Mechanism

The synthesis of this compound from 2-methyl-2-butene proceeds via an electrophilic addition mechanism. This reaction is characterized by the initial attack of the electron-rich double bond of the alkene on an electrophilic chlorine species. A key feature of this mechanism is the formation of a bridged chloronium ion intermediate, which dictates the stereochemical outcome of the reaction.

Step-by-Step Mechanistic Breakdown

The reaction can be dissected into two primary steps:

-

Formation of the Chloronium Ion: The chlorine molecule (Cl₂), though nonpolar, becomes polarized as it approaches the electron-rich π-bond of 2-methyl-2-butene. This induced dipole allows the π-bond to attack one of the chlorine atoms, displacing the other as a chloride ion (Cl⁻). Simultaneously, a lone pair of electrons from the attacked chlorine atom forms a bond back to the other carbon of the original double bond, resulting in a three-membered ring called a chloronium ion. This bridged intermediate is crucial as it prevents the formation of a discrete carbocation, thus precluding any potential carbocation rearrangements.[1][2]

-

Nucleophilic Attack and Ring Opening: The chloride ion, generated in the first step, then acts as a nucleophile and attacks one of the carbons of the chloronium ion. This attack occurs from the side opposite to the bridged chlorine atom, in a manner analogous to an Sₙ2 reaction. This "backside" attack leads to the opening of the three-membered ring and results in the anti-addition of the two chlorine atoms across the original double bond.[3][4]

Visualizing the Mechanism

The following diagram illustrates the arrow-pushing mechanism for the chlorination of 2-methyl-2-butene:

Caption: Reaction mechanism for the synthesis of this compound.

Stereochemical Considerations: The Formation of Enantiomers

The anti-addition of chlorine to 2-methyl-2-butene has important stereochemical consequences. The starting alkene, 2-methyl-2-butene, is achiral as it possesses a plane of symmetry. However, the product, this compound, contains a chiral center at the C2 position.

The initial formation of the chloronium ion can occur from either face of the planar alkene with equal probability. Subsequent backside attack by the chloride ion on the more substituted carbon (C2) of the chloronium ion leads to the formation of a racemic mixture of two enantiomers: (R)-1,2-dichloro-2-methylbutane and (S)-1,2-dichloro-2-methylbutane.[5][6]

The following diagram illustrates the formation of the enantiomeric products:

Caption: Formation of enantiomers in the dichlorination of 2-methyl-2-butene.

Experimental Protocol: A Modern Approach Using N-Chlorosuccinimide

While the direct use of chlorine gas is a classic method for this transformation, its hazardous nature makes it less ideal for many laboratory settings. A safer and more convenient alternative is the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of an acid catalyst.[7][8] NCS serves as an electrophilic chlorine source.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Notes |

| 2-methyl-2-butene | C₅H₁₀ | 70.13 | >98% | Highly flammable liquid. |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | >98% | Corrosive solid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent. |

| 5% Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 5% w/v | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-butene (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of NCS: To the stirring solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to neutralize any remaining acid, and then with brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirmation of the successful synthesis of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorptions:

-

C-H stretching (sp³): Strong peaks in the range of 2850-3000 cm⁻¹.

-

C-H bending: Peaks around 1350-1480 cm⁻¹.

-

C-Cl stretching: A characteristic peak in the fingerprint region, typically between 600-800 cm⁻¹. The absence of a C=C stretching peak (around 1620-1680 cm⁻¹) from the starting material is a key indicator of a complete reaction.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the different hydrogen atoms in the molecule. The signals for the protons on the carbon bearing the chlorine atoms will be shifted downfield compared to those in the starting alkene.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, with the carbons bonded to chlorine appearing at a lower field (higher ppm value).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (141.04 g/mol ). A characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for M⁺, M+2, and M+4 peaks) will be observed, confirming the presence of two chlorine atoms in the molecule.[10]

Conclusion

The synthesis of this compound via the electrophilic addition of chlorine to 2-methyl-2-butene is a foundational reaction in organic chemistry that demonstrates key principles of reactivity and stereochemistry. The formation of a chloronium ion intermediate is central to the mechanism, leading to a predictable anti-addition stereochemical outcome. While traditional methods may employ hazardous reagents like chlorine gas, modern approaches utilizing reagents such as N-chlorosuccinimide offer a safer and more practical alternative for laboratory-scale synthesis. Thorough characterization using spectroscopic methods is essential to confirm the structure and purity of the final product. This comprehensive understanding of the synthesis of this compound provides a solid framework for the synthesis of other vicinal dihalides and their subsequent application in the development of complex organic molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of N-Chlorosuccinimide in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 8. Chlorination - Common Conditions [commonorganicchemistry.com]

- 9. brainly.com [brainly.com]

- 10. This compound | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Light-Induced Chlorination of 2-Methyl-1-Chlorobutane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the light-induced chlorination of 2-methyl-1-chlorobutane, a reaction exemplifying the complexities of free-radical substitution on a substituted alkane. We delve into the core mechanistic principles, including the kinetics and quantum yield of photochemical initiation, and offer a detailed analysis of the factors governing product distribution. The guide elucidates the interplay between statistical probability, inherent C-H bond reactivity, and the directing influence of the pre-existing chloro-substituent. Furthermore, we explore the stereochemical outcomes of the reaction, considering the generation of new stereocenters and the potential for diastereomeric products. A field-proven experimental protocol is provided, complete with methodologies for product analysis and characterization, designed to offer a self-validating system for researchers. This document serves as an authoritative resource, grounding its claims in established chemical principles and supporting them with comprehensive references for further verification.

Introduction: Beyond Simple Alkane Halogenation

Free-radical halogenation is a foundational reaction in organic chemistry, providing a pathway to functionalize otherwise inert alkanes.[1] While the chlorination of simple hydrocarbons like methane or propane is well-understood, the introduction of substituents on the alkane substrate presents significant challenges and complexities regarding selectivity.[2] This guide focuses on the specific case of 2-methyl-1-chlorobutane, a chiral substrate that offers a multifaceted platform to explore the nuances of regioselectivity and stereochemistry in free-radical reactions.

The presence of a chlorine atom on the substrate significantly influences the reaction's course. Its electron-withdrawing inductive effect alters the bond dissociation energies of neighboring C-H bonds, creating a more complex reactivity landscape than in a simple alkane.[3] For professionals in drug development and fine chemical synthesis, understanding and predicting the product distribution of such reactions is paramount, as the separation of closely related isomers can be a formidable and costly challenge.[2] This guide will dissect the factors that control this distribution, moving from theoretical principles to practical application.

Mechanistic Principles of Photochemical Chlorination

The light-induced chlorination of an alkane proceeds via a free-radical chain mechanism, which is characterized by three distinct phases: initiation, propagation, and termination.[1][4]

Initiation: The Role of Light and Quantum Yield

The reaction is initiated by the input of energy, typically in the form of ultraviolet (UV) light, which induces the homolytic cleavage of a molecular chlorine (Cl₂) bond.[5] This process generates two highly reactive chlorine radicals (Cl•).

Cl₂ + hν → 2 Cl•

The efficiency of this photochemical process is described by its quantum yield (Φ) , defined as the number of reactant molecules consumed per photon of light absorbed.[6][7] For free-radical chlorination, the quantum yield can be very high, often exceeding 1000, which is indicative of a self-sustaining chain reaction.[8][9] This means a single photon absorption event can trigger the conversion of thousands of substrate molecules.

Propagation: The Self-Sustaining Chain

The propagation phase consists of a two-step cycle that is responsible for the formation of the product and the regeneration of the chlorine radical, allowing the chain to continue.

-

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the 2-methyl-1-chlorobutane substrate, forming hydrogen chloride (HCl) and a substituted alkyl radical. This is the rate-determining and product-determining step of the reaction.[2]

-

Halogen Abstraction: The newly formed alkyl radical reacts with another molecule of Cl₂ to yield a dichlorinated product and a new chlorine radical, which can then participate in another hydrogen abstraction step.

Termination: Concluding the Chain

The chain reaction concludes when two radical species combine to form a stable, non-radical product. Termination steps are relatively rare but become more frequent as the concentration of reactants decreases.

-

Cl• + Cl• → Cl₂

-

R• + Cl• → R-Cl

-

R• + R• → R-R

Below is a diagram illustrating the core free-radical chain mechanism.

Caption: The Free-Radical Chain Mechanism.

Regioselectivity: Predicting the Product Distribution

The chlorination of 2-methyl-1-chlorobutane can occur at any of the carbon atoms bearing hydrogen. The distribution of the resulting dichlorinated isomers is governed by two primary factors: the statistical probability based on the number of available hydrogens at each position and the inherent reactivity of each type of C-H bond.[10][11]

Analysis of C-H Bonds in the Substrate

The 2-methyl-1-chlorobutane molecule possesses four distinct types of hydrogens, each with a different chemical environment.

| Carbon Position | Type of Carbon | Number of Hydrogens |

| C1 | Primary (1°) | 2 |

| C2 | Tertiary (3°) | 1 |

| C3 | Secondary (2°) | 2 |

| C4 | Primary (1°) | 6 (total from two CH₃ groups) |

Relative Reactivity and Inductive Effects

In free-radical chlorination, the reactivity of C-H bonds generally follows the order: tertiary (3°) > secondary (2°) > primary (1°). This is due to the greater stability of the corresponding alkyl radical intermediates (3° > 2° > 1°).[12][13] At room temperature, the relative rates of abstraction per hydrogen atom are approximately 5 : 4 : 1 for tertiary, secondary, and primary hydrogens, respectively.[12]

However, the existing chlorine atom at C1 exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates nearby C-H bonds by strengthening them.[3] This effect is strongest at C1 and diminishes with distance. Consequently, the hydrogens on C1 and C2 are expected to be less reactive than a typical primary or tertiary C-H bond.

Calculating Predicted Product Distribution

We can estimate the product distribution by multiplying the number of hydrogens at each position by their relative reactivity.

| Position | No. of Hydrogens (Statistical Factor) | Relative Reactivity (Energy Factor) | Corrected Reactivity (Statistical x Energy) | Predicted % Yield | Dichlorinated Product |

| C1 | 2 | 1 (deactivated by -I effect) | 2.0 | ~11% | 1,1-dichloro-2-methylbutane |

| C2 | 1 | 5 (deactivated by -I effect) | 5.0 | ~28% | 1,2-dichloro-2-methylbutane |

| C3 | 2 | 4 | 8.0 | ~44% | 1,3-dichloro-2-methylbutane |

| C4 | 6 | 1 | 3.0 (from C4-methyl) + 3.0 (from other methyl) = 6.0 | ~33% (Combined) | 1-chloro-2-(chloromethyl)butane & 1-chloro-3-methyl-1-chlorobutane (re-evaluating IUPAC name leads to 1,4-dichloro-2-methylbutane) |